molecular formula C16H14FNO4S B5880917 3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-fluorobenzoic acid

3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-fluorobenzoic acid

Cat. No. B5880917
M. Wt: 335.4 g/mol
InChI Key: KXFGDQNDNYRXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-fluorobenzoic acid, commonly known as QSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QSA is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Mechanism of Action

The mechanism of action of QSA is not fully understood. However, it is believed that QSA exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
QSA has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that QSA can inhibit the proliferation of cancer cells and induce apoptosis. QSA has also been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of QSA is its broad range of biological activities, which makes it a versatile tool for investigating various biological processes. However, one of the limitations of QSA is its potential toxicity, which requires careful handling and dosage control in laboratory experiments.

Future Directions

There are several future directions for research on QSA. One potential area of research is the development of QSA-based diagnostic tools for detecting cancer cells. Another area of research is the investigation of the potential use of QSA as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of QSA and to identify potential targets for QSA-based therapies.

Synthesis Methods

The synthesis of QSA involves a multi-step reaction process that begins with the condensation of 2-amino-3,4-dihydroquinoline with 4-fluorobenzenesulfonyl chloride. The resulting intermediate is then subjected to a series of chemical reactions, including hydrolysis and esterification, to yield the final product.

Scientific Research Applications

QSA has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, QSA has been shown to exhibit potent anti-inflammatory and anti-cancer activities. QSA has also been investigated for its potential use as a diagnostic tool for detecting cancer cells.

properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c17-13-8-7-12(16(19)20)10-15(13)23(21,22)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFGDQNDNYRXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-fluorobenzoic acid

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